An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperazine-1-sulfonyl chloride is a key building block in modern medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active sulfonamides. The presence of the reactive sulfonyl chloride group, combined with the versatile 4-methylpiperazine moiety, makes this compound a valuable reagent for introducing the sulfonylpiperazine scaffold into drug candidates. This scaffold is a common feature in numerous therapeutic agents, contributing to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-methylpiperazine-1-sulfonyl chloride, with a focus on its practical use in research and drug development.
Physicochemical Properties
4-Methylpiperazine-1-sulfonyl chloride is typically available as its free base or as a more stable hydrochloride salt. The properties of both forms are crucial for their handling, storage, and application in synthesis.
| Property | 4-Methylpiperazine-1-sulfonyl chloride | 4-Methylpiperazine-1-sulfonyl chloride hydrochloride |
| CAS Number | 1688-95-5[1] | 33581-96-3[2] |
| Molecular Formula | C₅H₁₁ClN₂O₂S[1] | C₅H₁₂Cl₂N₂O₂S[2] |
| Molecular Weight | 198.67 g/mol [1] | 235.13 g/mol [2] |
| Appearance | Not explicitly stated, likely a solid or oil | Solid |
| Boiling Point (Predicted) | 282.1 ± 29.0 °C[3] | Not available |
| Density (Predicted) | 1.44 ± 0.1 g/cm³[3] | Not available |
| Storage Temperature | Inert atmosphere, Room Temperature[3] | 2-8°C, under inert atmosphere[4] |
Synthesis and Reactivity
The synthesis of 4-methylpiperazine-1-sulfonyl chloride is a critical step in its utilization. While specific, detailed industrial synthesis protocols are often proprietary, a general approach involves the reaction of 1-methylpiperazine with a sulfonating agent.
General Synthesis Pathway
The synthesis of sulfonyl chlorides can be achieved through various methods, including the reaction of a corresponding sulfonic acid with a chlorinating agent or the direct chlorosulfonation of a suitable precursor. For 4-methylpiperazine-1-sulfonyl chloride, a common laboratory-scale approach would involve the reaction of 1-methylpiperazine with sulfuryl chloride (SO₂Cl₂) in an inert solvent.
Caption: General synthesis of 4-methylpiperazine-1-sulfonyl chloride.
Reactivity Profile
The primary reactivity of 4-methylpiperazine-1-sulfonyl chloride is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, most notably by amines to form stable sulfonamides.
The reaction with primary or secondary amines is the most common application of this reagent. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile) to neutralize the hydrochloric acid byproduct.[5]
Caption: General reaction of 4-methylpiperazine-1-sulfonyl chloride with amines.
Spectroscopic Characterization
While a dedicated, publicly available set of spectra for 4-methylpiperazine-1-sulfonyl chloride is not readily found, its structure allows for the prediction of key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a singlet), and two sets of multiplets for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons adjacent to the sulfonyl group would be downfield compared to those adjacent to the methyl-bearing nitrogen.
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¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbon and two distinct signals for the non-equivalent methylene carbons of the piperazine ring.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the piperazine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for chlorine-containing fragments.
Applications in Drug Discovery and Development
4-Methylpiperazine-1-sulfonyl chloride is a valuable reagent in the synthesis of numerous pharmaceutical compounds. The resulting sulfonamide linkage is a key structural motif in a variety of drugs due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.
Case Study: Sildenafil (Viagra™)
A prominent example of the application of a similar sulfonyl chloride is in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[2][6] In the synthesis of Sildenafil, a substituted benzenesulfonyl chloride is reacted with 1-methylpiperazine to form the final drug molecule.[6][7] This reaction highlights the importance of the sulfonyl chloride-amine coupling in the construction of complex drug architectures.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using 4-Methylpiperazine-1-sulfonyl chloride
This protocol provides a general procedure for the reaction of 4-methylpiperazine-1-sulfonyl chloride with a primary or secondary amine.
Materials:
-
4-Methylpiperazine-1-sulfonyl chloride (or its hydrochloride salt)
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
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Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
To a solution of the primary or secondary amine (1.0 equivalent) in the anhydrous aprotic solvent, add the tertiary amine base (1.1-1.5 equivalents).
-
Stir the solution at room temperature (or cool in an ice bath if the reaction is expected to be highly exothermic).
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Slowly add a solution of 4-methylpiperazine-1-sulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture. If using the hydrochloride salt, an additional equivalent of the base may be required.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude sulfonamide product can be purified by recrystallization or column chromatography on silica gel.
Safety and Handling
4-Methylpiperazine-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. It is moisture-sensitive and should be handled under an inert atmosphere if possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methylpiperazine-1-sulfonyl chloride is a versatile and important reagent in medicinal chemistry and organic synthesis. Its ability to readily form stable sulfonamides makes it a valuable tool for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key building blocks like 4-methylpiperazine-1-sulfonyl chloride in drug discovery and development is likely to remain significant.
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